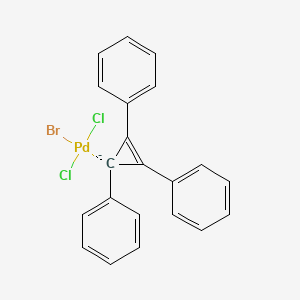
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline: is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with an appropriate oxazolidine derivative. One common method is the nucleophilic addition of N,N-dimethylaniline to a phenyl-substituted oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its structural framework is used to design molecules with specific biological targets.
Industry: In the industrial sector, N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is utilized in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to a phenyl ring.
4-(3-Phenyloxazolidin-2-yl)aniline: Lacks the dimethylamino group but retains the oxazolidine ring.
N,N-Dimethyl-4-(2-oxazolin-2-yl)aniline: Features a different oxazolidine derivative.
Uniqueness: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is unique due to the combination of the dimethylamino group and the oxazolidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
74395-21-4 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-10-8-14(9-11-15)17-19(12-13-20-17)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |
InChI Key |
ZLYRCQKUWPQBCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)

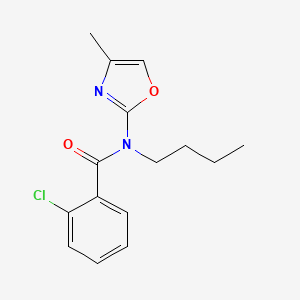
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
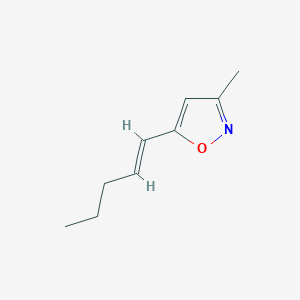
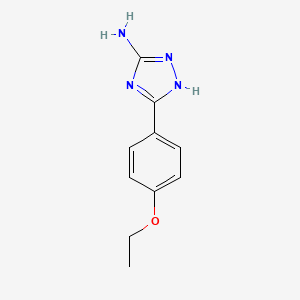

![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
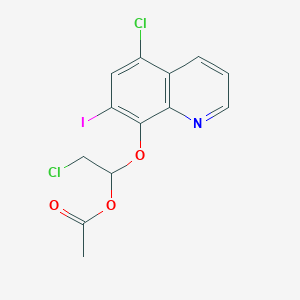

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
